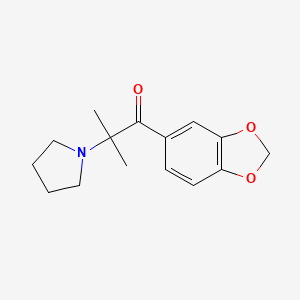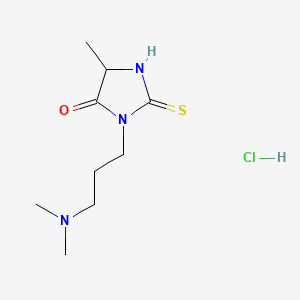
alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate is a derivative of glucofuranose, a sugar molecule. This compound is characterized by the presence of an isopropylidene group at the 1,2-position and three butanoate groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate typically involves the protection of the hydroxyl groups of glucofuranose. The isopropylidene group is introduced at the 1,2-position using acetone and an acid catalyst. The butanoate groups are then added through esterification reactions using butanoic anhydride and a base catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The butanoate groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base catalyst are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
Applications De Recherche Scientifique
Alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of carbohydrate metabolism and enzyme interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate involves its interaction with specific enzymes and receptors in biological systems. The isopropylidene group provides steric hindrance, affecting the compound’s binding affinity and specificity. The butanoate groups can undergo hydrolysis, releasing butanoic acid, which can further interact with metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-O-Isopropylidene-D-glucofuranose: Lacks the butanoate groups.
1,2-O-Isopropylidene-alpha-D-glucofuranose: Another isomer with similar properties.
1,2-Mono-O-isopropylidene-alpha-D-glucofuranose: Contains only one isopropylidene group.
Uniqueness
Alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate is unique due to the presence of three butanoate groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
125161-49-1 |
|---|---|
Formule moléculaire |
C21H34O9 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
[(2R)-2-[(3aR,5R,6S,6aR)-6-butanoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-butanoyloxyethyl] butanoate |
InChI |
InChI=1S/C21H34O9/c1-6-9-14(22)25-12-13(26-15(23)10-7-2)17-18(27-16(24)11-8-3)19-20(28-17)30-21(4,5)29-19/h13,17-20H,6-12H2,1-5H3/t13-,17-,18+,19-,20-/m1/s1 |
Clé InChI |
AQQOALFKYJWKPJ-DBTZYBQZSA-N |
SMILES isomérique |
CCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OC(=O)CCC)OC(=O)CCC |
SMILES canonique |
CCCC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OC(=O)CCC)OC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



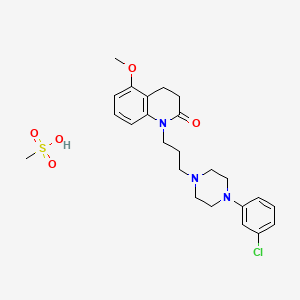
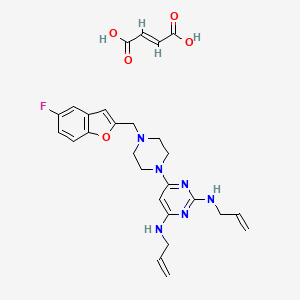
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(4-methoxyphenyl)amino]-8-nitro-](/img/structure/B12774989.png)
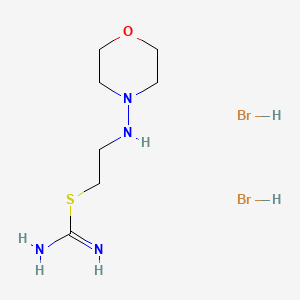
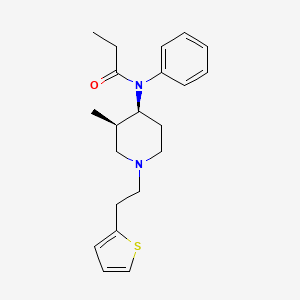
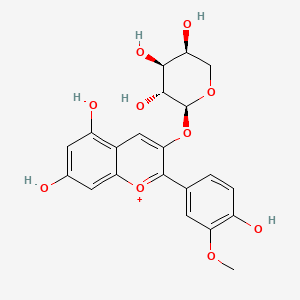
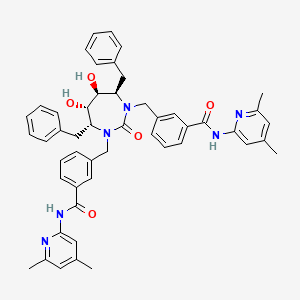



![2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde;oxalic acid](/img/structure/B12775050.png)
